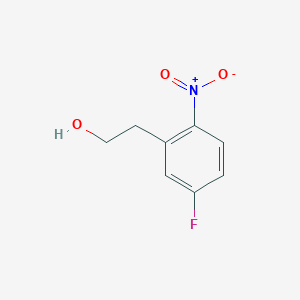

2-(5-Fluoro-2-nitrophenyl)ethan-1-ol

Description

Contextualization of Substituted Phenylethanols as Research Foci

Substituted phenylethanols are recognized as important intermediates in the synthesis of various pharmaceuticals. For instance, derivatives of phenylethanol are found in a range of therapeutic agents. The functional groups on the aromatic ring and the hydroxyl group of the ethanol (B145695) chain can be readily transformed into other functionalities, making them ideal starting materials for the construction of diverse molecular frameworks.

Overview of the Compound's Structural Features and Potential for Chemical Exploration

The molecular structure of 2-(5-Fluoro-2-nitrophenyl)ethan-1-ol (B6154187) contains three key features that drive its chemical reactivity and potential applications:

The Fluoro Group: The fluorine atom at the 5-position of the phenyl ring significantly influences the electronic properties of the aromatic system. As a highly electronegative atom, it has a strong electron-withdrawing inductive effect. This can impact the acidity of the hydroxyl proton and the reactivity of the aromatic ring in nucleophilic aromatic substitution reactions.

The Nitro Group: The nitro group at the 2-position is a powerful electron-withdrawing group. Its presence deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to it. The nitro group can also be readily reduced to an amino group, providing a pathway to a wide range of other derivatives.

The Primary Alcohol: The ethan-1-ol side chain provides a primary alcohol functional group. This hydroxyl group can undergo a variety of reactions, including oxidation to an aldehyde or carboxylic acid, esterification, and conversion to a leaving group for substitution reactions.

This combination of reactive sites makes this compound a valuable and versatile building block for synthetic chemists.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₈FNO₃ |

| Molecular Weight | 185.15 g/mol |

| IUPAC Name | This compound |

Detailed Research Findings

While specific research articles focusing exclusively on this compound are not abundant, its synthesis and reactivity can be inferred from established chemical principles and studies on analogous compounds.

A plausible synthetic route to this compound involves the reduction of the corresponding carboxylic acid, 2-(5-Fluoro-2-nitrophenyl)acetic acid. The synthesis of this acetic acid derivative has been reported, starting from 3-fluorophenylacetic acid via nitration. The subsequent reduction of the carboxylic acid to the primary alcohol can be achieved using standard reducing agents such as lithium aluminum hydride or borane (B79455) complexes.

The chemical reactivity of this compound is dictated by its functional groups. The primary alcohol can be oxidized to 2-(5-fluoro-2-nitrophenyl)acetaldehyde or further to 2-(5-fluoro-2-nitrophenyl)acetic acid. The nitro group can be reduced to an amine, yielding 2-(2-amino-5-fluorophenyl)ethan-1-ol, a valuable intermediate for the synthesis of heterocyclic compounds.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8FNO3 |

|---|---|

Molecular Weight |

185.15 g/mol |

IUPAC Name |

2-(5-fluoro-2-nitrophenyl)ethanol |

InChI |

InChI=1S/C8H8FNO3/c9-7-1-2-8(10(12)13)6(5-7)3-4-11/h1-2,5,11H,3-4H2 |

InChI Key |

IWYPFNMWENUZJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)CCO)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 5 Fluoro 2 Nitrophenyl Ethan 1 Ol and Analogues

Direct Synthesis Approaches

Direct synthesis methods focus on the formation of the carbon-carbon bond and the introduction of the hydroxyl group in a highly convergent manner. Key strategies include the Henry reaction, reductive pathways from corresponding carbonyl compounds, and organometallic reactions.

Henry Reaction (Nitro-Aldol Condensation) Strategies

The Henry reaction, or nitro-aldol condensation, is a classical carbon-carbon bond-forming reaction that involves the addition of a nitroalkane to an aldehyde or ketone in the presence of a base. This reaction is a viable pathway for the synthesis of β-nitro alcohols, which are precursors to 2-arylethanolamines and other valuable compounds. In the context of synthesizing 2-(5-fluoro-2-nitrophenyl)ethan-1-ol (B6154187), this would involve the reaction of 5-fluoro-2-nitrobenzaldehyde with nitromethane.

The reaction proceeds via the deprotonation of nitromethane by a base to form a nitronate anion, which then acts as a nucleophile, attacking the carbonyl carbon of 5-fluoro-2-nitrobenzaldehyde. Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol, 1-(5-fluoro-2-nitrophenyl)-2-nitroethanol. This intermediate can then be selectively reduced to afford the target compound, this compound. A variety of catalysts, including base catalysts and chiral metal complexes, can be employed to control the reaction's efficiency and stereoselectivity. For instance, copper(II) complexes with chiral ligands have been shown to be effective in catalyzing asymmetric Henry reactions with substituted nitrobenzaldehydes, yielding chiral nitroaldols with high enantiomeric excess.

While specific examples detailing the Henry reaction with 5-fluoro-2-nitrobenzaldehyde are not extensively documented in readily available literature, the general applicability of this reaction to a wide range of aromatic aldehydes suggests its feasibility. The reaction conditions, such as the choice of base, solvent, and temperature, would need to be optimized to achieve a good yield of the desired β-nitro alcohol.

Reductive Pathways from Corresponding Ketones or Aldehydes

Another direct approach involves the reduction of a suitable carbonyl precursor, such as 5-fluoro-2-nitrobenzaldehyde or a corresponding ketone. The selective reduction of the aldehyde functional group in the presence of a nitro group is a key challenge in this pathway.

The catalytic hydrogenation of aldehydes to their corresponding alcohols is a well-established industrial process. Various catalysts, including those based on nickel, copper, cobalt, and noble metals like platinum, palladium, and ruthenium, have been employed for this transformation. For the selective reduction of 5-fluoro-2-nitrobenzaldehyde, a chemoselective reducing agent or catalytic system that preferentially reduces the aldehyde over the nitro group would be required. Mild reducing agents such as sodium borohydride (NaBH₄) in combination with a catalyst or under specific reaction conditions could potentially achieve this selectivity. For instance, enzymatic reductions using whole-cell biocatalysts have demonstrated high chemoselectivity in the reduction of aldehydes to alcohols, even in the presence of other reducible functional groups.

Alternatively, if 1-(5-fluoro-2-nitrophenyl)ethan-1-one were available, its reduction would yield the target alcohol. However, this would introduce a chiral center, and controlling the stereochemistry would be an additional consideration.

Organometallic Reactions for Carbon-Carbon Bond Formation

Organometallic reagents provide a powerful tool for the formation of carbon-carbon bonds. Reactions involving Grignard reagents or organozinc reagents with 5-fluoro-2-nitrobenzaldehyde could potentially be used to construct the ethan-1-ol side chain.

For example, the addition of a methyl Grignard reagent (CH₃MgBr) to 5-fluoro-2-nitrobenzaldehyde would, after an aqueous workup, yield 1-(5-fluoro-2-nitrophenyl)ethan-1-ol. However, the high reactivity of Grignard reagents can sometimes lead to side reactions with the nitro group.

Organozinc reagents, being generally less reactive than their Grignard counterparts, may offer better chemoselectivity. The Reformatsky reaction, which utilizes an α-halo ester and zinc metal to form a β-hydroxy ester, is a classic example of an organozinc-mediated reaction. A variation of this, or the direct use of a pre-formed organozinc reagent, could be explored for the synthesis of this compound. The choice of the organometallic reagent and the reaction conditions would be crucial to ensure the selective addition to the aldehyde without affecting the nitro group.

Multistep Synthetic Routes via Precursor Functionalization

Multistep synthetic routes offer a more flexible approach, allowing for the gradual construction of the target molecule through the functionalization of readily available starting materials.

Functionalization of Fluorinated Nitroaromatic Precursors

This strategy involves starting with a fluorinated nitroaromatic compound, such as 5-fluoro-2-nitrophenol or 5-fluoro-2-nitroaniline, and subsequently introducing the ethan-1-ol moiety.

Starting from 5-fluoro-2-nitrophenol, one could envision a Williamson ether synthesis to introduce a two-carbon side chain, followed by functional group manipulations to generate the alcohol. For example, reaction with a two-carbon electrophile containing a protected alcohol or a group that can be converted to an alcohol would be a plausible route.

Alternatively, 5-fluoro-2-nitroaniline could serve as a starting material. The amino group can be diazotized and subjected to a Sandmeyer-type reaction to introduce a variety of functional groups that could then be elaborated to the desired ethan-1-ol side chain. For instance, conversion of the diazonium salt to a vinyl group, followed by hydroboration-oxidation, would yield the target alcohol.

Introduction of the Ethan-1-ol Moiety onto Aromatic Scaffolds

This approach focuses on building the ethan-1-ol side chain on a pre-existing fluoronitrobenzene scaffold. This could be achieved through various C-C bond-forming reactions. For instance, a Friedel-Crafts acylation of a suitable fluoronitrobenzene derivative with acetyl chloride would yield an acetophenone, which could then be reduced to the corresponding ethanol (B145695). However, the directing effects of the existing substituents on the aromatic ring would need to be carefully considered to ensure the desired regioselectivity.

Another strategy could involve the palladium-catalyzed cross-coupling of a fluoronitroaryl halide with a suitable organometallic reagent containing the ethan-1-ol moiety or a precursor thereof. For example, a Suzuki or Stille coupling could be employed to attach a vinyl group, which can then be converted to the alcohol as previously described.

These multistep routes, while potentially longer, offer the advantage of greater control over the final structure and allow for the synthesis of a wider range of analogues by varying the starting materials and reagents used in each step.

Stereoselective and Enantioselective Synthesis Strategies

The creation of specific stereoisomers of this compound and related structures relies heavily on asymmetric synthesis, a field dedicated to the selective production of one enantiomer or diastereomer over others. Key to these strategies is the use of chiral catalysts and the manipulation of reaction pathways to favor the formation of a desired stereoisomer.

Chiral Catalysis in Asymmetric Functionalization

Chiral catalysis is a powerful tool for achieving high levels of enantioselectivity in the synthesis of chiral alcohols from prochiral ketones. The asymmetric reduction of the precursor ketone, 2-(5-fluoro-2-nitrophenyl)ethan-1-one, is a primary route to obtaining enantiomerically enriched this compound. Two prominent methods in this area are the Corey-Bakshi-Shibata (CBS) reduction and asymmetric transfer hydrogenation (ATH).

Corey-Bakshi-Shibata (CBS) Reduction: This method utilizes a chiral oxazaborolidine catalyst, often derived from proline, to stereoselectively deliver a hydride from a borane (B79455) reagent to the carbonyl group of the ketone. The catalyst creates a chiral environment around the ketone, forcing the hydride to attack from a specific face, thus leading to the preferential formation of one enantiomer of the alcohol. The (S)-(-)-2-Methyl-CBS-oxazaborolidine is a commonly employed catalyst for generating specific stereoisomers. nbinno.com

Asymmetric Transfer Hydrogenation (ATH): ATH is another robust method for the enantioselective reduction of ketones. This technique typically employs a ruthenium(II) catalyst bearing a chiral ligand, such as N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN). Current time information in Kota Dumai, ID.acs.orgnih.gov A hydrogen donor, commonly a mixture of formic acid and triethylamine or aqueous sodium formate, provides the hydride for the reduction. The chiral ligand on the ruthenium center dictates the stereochemical outcome of the reaction.

Below is a table summarizing representative data for the asymmetric reduction of acetophenone analogues, which serve as models for the synthesis of this compound.

| Catalyst System | Substrate | Hydrogen Donor | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| (S)-2-Methyl-CBS-oxazaborolidine / BH₃·THF | Acetophenone | BH₃·THF | Not Specified | >95 | nbinno.com |

| [RuCl₂(η⁶-p-cymene)]₂ / (S,S)-TsDPEN | Acetophenone | HCOOH/Et₃N | 95 | 97 | nih.gov |

| Tethered Ru(II)/TsDPEN | p-Aminoacetophenone | Aqueous HCOONa | >99 | 94 | acs.org |

Diastereoselective Control in Reaction Pathways

Diastereoselective synthesis aims to produce a specific diastereomer of a molecule with multiple stereocenters. While specific examples for the diastereoselective synthesis of analogues of this compound are less commonly reported in the literature, general strategies can be applied. For instance, the introduction of a second chiral center adjacent to the alcohol group would necessitate diastereoselective control.

One potential approach involves the aldol reaction of a chiral enolate with 5-fluoro-2-nitrobenzaldehyde. The inherent chirality of the enolate would direct the approach to the aldehyde, leading to the preferential formation of one diastereomer. The choice of reaction conditions, including the metal counterion of the enolate and the presence of chiral ligands, can significantly influence the diastereomeric ratio.

Another strategy could involve the diastereoselective reduction of a chiral α-substituted-β-ketoester. The existing chiral center at the α-position can direct the stereochemical outcome of the ketone reduction, leading to a specific diastereomer of the corresponding β-hydroxy ester.

The following table illustrates the potential for diastereoselective control in reactions involving related substrates, providing a conceptual basis for application to the synthesis of analogues of this compound.

| Reaction Type | Substrates | Reagents/Catalyst | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| Aldol Reaction | 2-Alkynylbenzaldehydes and Ketones | trans-4-OH-L-proline | Good | nih.gov |

| Asymmetric Transfer Hydrogenation/Dynamic Kinetic Resolution | α-Alkyl-β-ketoaldehydes | (R,R)-Teth-TsDPEN-Ru(II) | 85:15 to 92:8 | mdpi.com |

Elucidation of Reaction Mechanisms and Pathways of 2 5 Fluoro 2 Nitrophenyl Ethan 1 Ol

Reactivity of the Hydroxyl Group

The primary alcohol moiety (-CH₂OH) in 2-(5-fluoro-2-nitrophenyl)ethan-1-ol (B6154187) is a versatile site for various chemical reactions, including esterification, etherification, oxidation, and reduction.

Esterification and Etherification Reactions

The hydroxyl group can readily undergo esterification when treated with carboxylic acids, acid chlorides, or acid anhydrides, typically in the presence of an acid or base catalyst. This reaction results in the formation of the corresponding ester. Similarly, etherification can be achieved by reacting the alcohol with alkyl halides or other suitable alkylating agents, usually under basic conditions to first generate the more nucleophilic alkoxide.

Table 1: Illustrative Esterification and Etherification Reactions

| Reaction Type | Reagent | Catalyst/Conditions | Product |

|---|---|---|---|

| Esterification | Acetic anhydride | Pyridine | 2-(5-Fluoro-2-nitrophenyl)ethyl acetate |

Oxidation and Reduction Transformations

The primary alcohol group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent used. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will typically yield the aldehyde, 2-(5-fluoro-2-nitrophenyl)acetaldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), will further oxidize the alcohol to the corresponding carboxylic acid, 2-(5-fluoro-2-nitrophenyl)acetic acid.

Reduction of the hydroxyl group is a less common transformation and generally requires harsh conditions to convert it to an alkyl group.

Table 2: Oxidation Products of the Hydroxyl Group

| Oxidizing Agent | Product |

|---|---|

| Pyridinium chlorochromate (PCC) | 2-(5-Fluoro-2-nitrophenyl)acetaldehyde |

Reactivity of the Nitro Group

The nitro group (-NO₂) is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and can itself be transformed into other functional groups.

Reductions to Amine Derivativesnih.gov

One of the most significant reactions of the nitro group is its reduction to an amino group (-NH₂). masterorganicchemistry.com This transformation is crucial for the synthesis of various derivatives and can be accomplished using several methods. wikipedia.orgscispace.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere is a common and clean method. masterorganicchemistry.com Another widely used approach involves the use of metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). masterorganicchemistry.comscispace.com These reductions yield 2-(2-amino-5-fluorophenyl)ethan-1-ol, a valuable intermediate in synthetic chemistry.

Table 3: Common Reagents for Nitro Group Reduction

| Reagent/Catalyst | Conditions |

|---|---|

| H₂, Pd/C | Ethanol (B145695), Room Temperature |

| Sn, HCl | Heat |

| Fe, HCl | Heat |

Nucleophilic Aromatic Substitution Driven by the Nitro Group

The strongly electron-withdrawing nature of the nitro group, positioned ortho to the fluorine atom, makes the aromatic ring electron-deficient. masterorganicchemistry.comlibretexts.org This electronic effect activates the carbon atom attached to the fluorine for nucleophilic aromatic substitution (NAS). masterorganicchemistry.comlibretexts.org The nitro group provides resonance stabilization to the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the displacement of the fluoride (B91410) ion by a nucleophile. libretexts.org This reactivity allows for the introduction of a wide range of nucleophiles at this position.

Reactivity of the Fluorine Atom

The fluorine atom on the aromatic ring of this compound serves as a good leaving group in nucleophilic aromatic substitution reactions, primarily due to the activating effect of the ortho-nitro group. youtube.combeilstein-journals.org Various nucleophiles, including alkoxides, phenoxides, amines, and thiolates, can displace the fluorine atom to form new carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds. beilstein-journals.org The rate of these substitution reactions is significantly enhanced by the presence of the electron-withdrawing nitro group, which stabilizes the intermediate carbanion. libretexts.org

Table 4: Examples of Nucleophilic Aromatic Substitution of Fluorine

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 2-(5-Methoxy-2-nitrophenyl)ethan-1-ol |

| Amine | Ammonia (NH₃) | 2-(5-Amino-2-nitrophenyl)ethan-1-ol |

Substitution Reactions

The phenyl ring of this compound is activated towards nucleophilic aromatic substitution (SNAr). This is due to the strong electron-withdrawing effect of the nitro group, which is positioned ortho to the fluorine atom. This arrangement stabilizes the intermediate Meisenheimer complex formed during the substitution process, thereby facilitating the displacement of a suitable leaving group. In this molecule, the fluorine atom serves as the leaving group.

The general mechanism for the SNAr reaction involves the attack of a nucleophile on the carbon atom bearing the fluorine. This results in the formation of a resonance-stabilized carbanion, known as the Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is particularly stabilized by the nitro group. In the final step, the fluorine atom is eliminated as a fluoride ion, and the aromaticity of the ring is restored.

A variety of nucleophiles can be employed in these substitution reactions, leading to a diverse range of derivatives. These include oxygen nucleophiles (such as alkoxides and phenoxides), sulfur nucleophiles (like thiolates), and nitrogen nucleophiles (including amines and azides). The reaction conditions for these substitutions typically involve the use of a base to generate the nucleophile or to neutralize the leaving group, and a suitable solvent.

| Nucleophile | Reagent | Typical Conditions | Product Type |

|---|---|---|---|

| Alkoxide (RO-) | Alcohol (ROH) and a base (e.g., NaH, KOH) | Heating in the corresponding alcohol or an aprotic polar solvent (e.g., DMF, DMSO) | 2-(2-Alkoxy-5-nitrophenyl)ethan-1-ol |

| Phenoxide (PhO-) | Phenol and a base (e.g., K2CO3) | Heating in a solvent like DMF | 2-(2-Phenoxy-5-nitrophenyl)ethan-1-ol |

| Thiolate (RS-) | Thiol (RSH) and a base (e.g., K2CO3) | Heating in a solvent like DMF | 2-(2-Alkylthio-5-nitrophenyl)ethan-1-ol |

| Amine (R2NH) | Primary or secondary amine | Heating, often in the presence of a base (e.g., K2CO3) in a polar aprotic solvent | 2-(2-(Dialkylamino)-5-nitrophenyl)ethan-1-ol |

Role of Fluorine in Directing Regioselectivity

In the context of nucleophilic aromatic substitution on the this compound ring system, the fluorine atom plays a crucial role as a leaving group. The regioselectivity of the substitution is primarily directed by the activating effect of the nitro group. The nitro group is a powerful electron-withdrawing group through both inductive and resonance effects. This deactivates the entire aromatic ring towards electrophilic attack but strongly activates it for nucleophilic attack, especially at the ortho and para positions relative to the nitro group.

In this compound, the fluorine atom is located at the 2-position, which is ortho to the nitro group at the 5-position. This ortho-para activating effect of the nitro group makes the carbon atom attached to the fluorine atom highly electrophilic and thus the primary site for nucleophilic attack. The resonance structures of the Meisenheimer complex show that the negative charge is effectively delocalized onto the oxygen atoms of the nitro group when the nucleophile attacks the carbon bearing the fluorine. This stabilization is a key factor in the regioselectivity of the reaction, favoring the displacement of the fluorine atom over any other potential leaving groups or C-H activation.

Furthermore, fluorine is a good leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack. Although fluoride is a relatively poor leaving group in SN1 and SN2 reactions, in SNAr reactions, the rate-determining step is often the attack of the nucleophile to form the stable Meisenheimer complex, and not the departure of the leaving group.

Transformations of the Phenyl Ring and Alkyl Chain

Beyond substitution reactions, both the phenyl ring and the ethan-1-ol side chain of this compound can undergo various chemical transformations.

Transformations of the Phenyl Ring:

The most common transformation of the phenyl ring in this context is the reduction of the nitro group. The nitro group can be reduced to an amino group, which dramatically alters the electronic properties of the aromatic ring and opens up a wide range of further synthetic possibilities, such as diazotization reactions. A variety of reducing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups.

| Reducing Agent | Typical Conditions | Product |

|---|---|---|

| H2, Pd/C | Hydrogen gas atmosphere, Palladium on carbon catalyst, in a solvent like ethanol or ethyl acetate | 2-(2-Amino-5-fluorophenyl)ethan-1-ol |

| SnCl2·2H2O | In a protic solvent such as ethanol or ethyl acetate, often with heating | 2-(2-Amino-5-fluorophenyl)ethan-1-ol |

| Fe, HCl or NH4Cl | Iron powder in the presence of an acid or ammonium (B1175870) chloride, typically in a water/ethanol mixture with heating | 2-(2-Amino-5-fluorophenyl)ethan-1-ol |

Transformations of the Alkyl Chain:

The ethan-1-ol side chain is a primary alcohol and can undergo typical alcohol reactions such as oxidation, esterification, and etherification.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or further to a carboxylic acid, depending on the oxidizing agent and reaction conditions.

Esterification: The alcohol can react with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form esters. This reaction is typically catalyzed by an acid.

Etherification: The hydroxyl group can be converted into an ether through reactions such as the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide.

| Reaction Type | Reagents | Typical Conditions | Product |

|---|---|---|---|

| Oxidation to Aldehyde | PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane) | Anhydrous solvent like dichloromethane (B109758) (CH2Cl2) at room temperature | 2-(5-Fluoro-2-nitrophenyl)acetaldehyde |

| Oxidation to Carboxylic Acid | KMnO4, CrO3/H2SO4 (Jones reagent) | Strongly oxidizing conditions, often with heating | (5-Fluoro-2-nitrophenyl)acetic acid |

| Esterification | Carboxylic acid (RCOOH) and an acid catalyst (e.g., H2SO4) | Heating, often with removal of water | 2-(5-Fluoro-2-nitrophenyl)ethyl ester |

| Etherification | 1. Base (e.g., NaH) 2. Alkyl halide (R-X) | Anhydrous aprotic solvent (e.g., THF, DMF) | 1-Fluoro-4-(2-alkoxyethyl)-2-nitrobenzene |

Advanced Spectroscopic and Analytical Characterization Techniques for Chemical Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. By observing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the connectivity and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectral Analysis Techniques

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The spectrum of 2-(5-Fluoro-2-nitrophenyl)ethan-1-ol (B6154187) would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH2-) protons, and the hydroxyl (-OH) proton. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitro and fluoro groups, as well as the hydroxyl group. The coupling between adjacent non-equivalent protons would result in specific splitting patterns (multiplicity), which helps in assigning the signals to their respective protons.

A hypothetical data table for the ¹H NMR spectrum is presented below, illustrating the expected chemical shifts, multiplicities, and coupling constants (J).

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Data not available | Data not available | Data not all available | Aromatic-H |

| Data not available | Data not available | Data not available | Aromatic-H |

| Data not available | Data not available | Data not available | Aromatic-H |

| Data not available | Data not available | Data not available | -CH2- |

| Data not available | Data not available | Data not available | -CH2- |

| Data not available | Data not available | Data not available | -OH |

Carbon-13 (¹³C) NMR Spectral Analysis Techniques

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are significantly affected by the attached functional groups. The aromatic carbons would appear in the downfield region, with their specific shifts influenced by the positions of the nitro and fluoro substituents. The carbons of the ethanol (B145695) side chain would appear in the upfield region.

A representative data table for the ¹³C NMR spectrum is shown below.

| Chemical Shift (δ, ppm) | Assignment |

| Data not available | Aromatic-C |

| Data not available | Aromatic-C |

| Data not available | Aromatic-C (C-F) |

| Data not available | Aromatic-C (C-NO2) |

| Data not available | Aromatic-C |

| Data not available | Aromatic-C |

| Data not available | -CH2- |

| Data not available | -CH2OH |

Fluorine-19 (¹⁹F) NMR Applications

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to study fluorine-containing compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp and well-resolved signals. In the case of this compound, the ¹⁹F NMR spectrum would show a single signal corresponding to the fluorine atom on the phenyl ring. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring bearing a nitro group. Furthermore, coupling between the ¹⁹F nucleus and adjacent ¹H and ¹³C nuclei can provide additional structural information.

Vibrational Spectroscopy Applications

Vibrational spectroscopy probes the vibrational modes of molecules and provides information about the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups. Key expected vibrational frequencies include the O-H stretch of the alcohol, the C-H stretches of the aromatic ring and the alkyl chain, the asymmetric and symmetric N-O stretches of the nitro group, and the C-F stretch.

An illustrative data table of the principal FT-IR absorption bands is provided below.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available | O-H stretch (alcohol) |

| Data not available | C-H stretch (aromatic) |

| Data not available | C-H stretch (aliphatic) |

| Data not available | N-O asymmetric stretch (nitro) |

| Data not available | N-O symmetric stretch (nitro) |

| Data not available | C-F stretch |

Raman Spectroscopy Techniques

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a specific fingerprint for the compound. For this compound, the Raman spectrum is characterized by distinct peaks corresponding to its specific functional groups and aromatic structure.

The nitroaromatic portion of the molecule gives rise to prominent Raman bands. aip.orgaip.org The symmetric and asymmetric stretching vibrations of the nitro group (NO₂) are typically observed in the regions of 1330-1370 cm⁻¹ and 1500-1540 cm⁻¹, respectively. semanticscholar.org The presence of the electron-withdrawing nitro group and the fluorine atom influences the vibrational modes of the benzene (B151609) ring. Key aromatic ring vibrations, including the ring stretching modes (C-C), are expected around 1580-1620 cm⁻¹. The C-H stretching vibrations of the aromatic ring typically appear at wavenumbers above 3000 cm⁻¹.

The aliphatic ethanol side chain also produces characteristic Raman signals. The C-O stretching vibration of the primary alcohol group is expected in the 1000-1080 cm⁻¹ region. The C-F stretching vibration, a key feature of this molecule, typically produces a strong band in the 1100-1300 cm⁻¹ range.

Table 1: Predicted Characteristic Raman Shifts for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Symmetric NO₂ Stretch | Nitro Group | 1330 - 1370 |

| Asymmetric NO₂ Stretch | Nitro Group | 1500 - 1540 |

| C-C Ring Stretch | Aromatic Ring | 1580 - 1620 |

| C-F Stretch | Fluoro Group | 1100 - 1300 |

| C-O Stretch | Primary Alcohol | 1000 - 1080 |

Mass Spectrometry (MS) Methodologies for Molecular Composition and Fragmentation

Mass spectrometry is an essential analytical tool for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which is crucial for determining its elemental composition. nih.gov For this compound, with the molecular formula C₈H₈FNO₃, the theoretical exact mass can be calculated.

Carbon (C): 8 x 12.000000 = 96.000000

Hydrogen (H): 8 x 1.007825 = 8.062600

Fluorine (F): 1 x 18.998403 = 18.998403

Nitrogen (N): 1 x 14.003074 = 14.003074

Oxygen (O): 3 x 15.994915 = 47.984745

Total Exact Mass: 185.049122 Da

HRMS analysis would be expected to yield a molecular ion peak ([M]⁺ or [M+H]⁺) that corresponds very closely to this calculated value, typically within a few parts per million (ppm). This high accuracy allows for the unambiguous confirmation of the molecular formula, distinguishing it from other potential compounds with the same nominal mass.

Fragmentation Pattern Analysis

In mass spectrometry, particularly with electron ionization (EI), the molecular ion is energetically unstable and breaks down into smaller, characteristic fragment ions. chemguide.co.uk The analysis of this fragmentation pattern provides valuable information about the molecule's structure. libretexts.orgyoutube.com For this compound, several key fragmentation pathways can be predicted.

Loss of Water: Alcohols frequently undergo dehydration, leading to the loss of a water molecule (H₂O, 18 Da). This would result in a fragment ion at m/z 167. libretexts.org

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common pathway for alcohols. libretexts.org This would lead to the formation of a [CH₂OH]⁺ fragment at m/z 31 and a larger fragment corresponding to the loss of this group.

Loss of the Nitro Group: Nitroaromatic compounds often show the loss of the nitro group (NO₂, 46 Da) or nitric oxide (NO, 30 Da). nih.govresearchgate.net This would produce significant peaks at m/z 139 and m/z 155, respectively.

Cleavage of the Ethyl Alcohol Side Chain: The bond between the aromatic ring and the side chain can break, leading to a fragment corresponding to the fluoronitrophenyl cation at m/z 140.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Mass-to-Charge Ratio (m/z) | Predicted Ion Structure/Loss |

|---|---|

| 185 | [M]⁺ (Molecular Ion) |

| 167 | [M - H₂O]⁺ |

| 155 | [M - NO]⁺ |

| 140 | [FC₆H₃NO₂]⁺ |

| 139 | [M - NO₂]⁺ |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The chromophore in this compound is the nitrated and fluorinated benzene ring. The presence of the nitro group, a strong chromophore, results in characteristic absorption bands. researchgate.net

Aromatic nitro compounds typically exhibit strong absorption due to π → π* transitions of the benzene ring and n → π* transitions associated with the nitro group. aip.org For similar compounds like 5-fluoro-2-nitrophenol, absorption maxima are observed. sigmaaldrich.com It is anticipated that this compound would display a primary absorption maximum (λmax) in the UV region, likely between 260 and 350 nm.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many nitroaromatic compounds are known to be poor fluorophores or act as fluorescence quenchers. The nitro group often provides a non-radiative pathway for the excited state to return to the ground state, thus diminishing or eliminating fluorescence. Therefore, significant fluorescence emission is not expected from this compound.

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are fundamental for separating components of a mixture and assessing the purity of a compound.

Gas Chromatography (GC) Applications

Gas chromatography (GC) is a suitable method for the separation and purity analysis of volatile and thermally stable compounds like this compound. epa.gov The compound's polarity, stemming from the nitro and alcohol groups, dictates the choice of the stationary phase. A mid-polarity to polar capillary column, such as one with a phenyl polysiloxane or polyethylene (B3416737) glycol phase, would likely provide good separation and peak shape. rsc.org

Due to the presence of the polar hydroxyl (-OH) group, peak tailing can sometimes be an issue. To mitigate this and improve volatility, derivatization of the alcohol group, for instance, through silylation to form a trimethylsilyl (B98337) (TMS) ether, can be employed. nih.gov An electron capture detector (ECD) would be highly sensitive to this compound due to the presence of the electronegative nitro and fluoro groups.

Table 3: Typical Gas Chromatography (GC) Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | DB-5 (5% Phenyl Polysiloxane) or equivalent |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min |

| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C |

| Carrier Gas | Helium or Nitrogen |

High-Performance Liquid Chromatography (HPLC) for Analysis and Chiral Separation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the purification and analysis of synthetic compounds in pharmaceutical and chemical research. For a chiral molecule such as this compound, HPLC is indispensable for both assessing its purity and for separating its enantiomers. While specific, detailed research findings on the HPLC analysis of this compound are not extensively documented in publicly available literature, the analytical approaches can be inferred from established methods for structurally analogous compounds.

The presence of a nitro- and fluoro-substituted phenyl ring provides a strong chromophore, making UV detection a highly effective and sensitive method for HPLC analysis. The polarity of the ethan-1-ol side chain, combined with the aromatic ring, allows for versatile separation strategies using either normal-phase or reversed-phase chromatography.

For routine analysis and purity determination, reversed-phase HPLC is typically the method of choice. A C18 or C8 stationary phase is commonly employed, with a mobile phase consisting of a mixture of an aqueous component (such as water with a buffer like phosphate (B84403) or an acid modifier like trifluoroacetic acid) and an organic solvent (typically acetonitrile (B52724) or methanol). The gradient and composition of the mobile phase are optimized to achieve a sharp peak shape and adequate retention time for the compound, ensuring its separation from any impurities or starting materials from the synthesis.

Chiral Separation

As this compound possesses a chiral center at the carbon atom bearing the hydroxyl group, its enantiomers are expected to exhibit different biological activities. Consequently, the separation and analysis of these enantiomers are of significant importance. Chiral HPLC is the most prevalent technique for this purpose, utilizing a chiral stationary phase (CSP) to achieve resolution.

The selection of an appropriate CSP is critical and is often determined empirically by screening a variety of columns. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) that have been coated or immobilized on a silica (B1680970) support, are widely successful for separating a broad range of chiral compounds, including aromatic alcohols. The chiral recognition mechanism on these phases often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, with the chiral cavities or grooves of the polysaccharide derivatives.

The mobile phase composition in chiral HPLC is a key parameter for optimizing the separation of enantiomers. In normal-phase mode, mixtures of alkanes (like hexane (B92381) or heptane) with an alcohol (such as isopropanol (B130326) or ethanol) are common. The alcohol component acts as a polar modifier, and its concentration is finely tuned to control the retention and resolution of the enantiomers. For reversed-phase chiral separations, aqueous-organic mobile phases are used, similar to achiral reversed-phase HPLC.

Below are illustrative data tables outlining potential HPLC conditions for both the analysis and chiral separation of this compound, based on methodologies applied to analogous compounds.

Table 1: Illustrative HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 7.5 - 9.5 minutes |

This data is representative and intended for illustrative purposes, as specific experimental results for this compound are not publicly documented.

Table 2: Illustrative Chiral HPLC Method for Enantiomeric Separation

| Parameter | Condition |

| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 5 µL |

| Expected Retention Time (Enantiomer 1) | 12 - 14 minutes |

| Expected Retention Time (Enantiomer 2) | 15 - 17 minutes |

| Resolution (Rs) | > 1.5 |

This data is representative and intended for illustrative purposes, based on common methods for similar structures, as specific experimental results for this compound are not publicly documented.

The successful development of such HPLC methods is crucial for the quality control and characterization of this compound, ensuring its chemical purity and enantiomeric composition are accurately determined.

Computational and Theoretical Chemistry Investigations of 2 5 Fluoro 2 Nitrophenyl Ethan 1 Ol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has been widely applied to investigate the properties of aromatic nitro compounds. nih.govnih.gov For 2-(5-Fluoro-2-nitrophenyl)ethan-1-ol (B6154187), DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, are effective for optimizing the molecular geometry. prensipjournals.com These calculations help in determining key structural parameters.

The presence of the ethan-1-ol side chain introduces conformational flexibility around the C-C bond. DFT studies on similar phenylethanol derivatives have shown that multiple stable conformers can exist due to the rotation of this side chain. uva.esresearchgate.net For the title compound, the orientation of the hydroxyl group relative to the phenyl ring is a key determinant of conformational stability.

Table 1: Representative Calculated Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-F | 1.345 | O-N-O | 124.5 |

| C-NO2 | 1.480 | C-C-O (side chain) | 110.2 |

| C-C (side chain) | 1.530 | C-C-N-O | 178.5 |

Note: The data in this table is representative and based on computational studies of structurally similar molecules.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory for conformational analysis and can be used to validate DFT results. uva.es For molecules like 2-phenylethanol, ab initio calculations have been crucial in identifying the most stable conformers, which are often stabilized by intramolecular interactions such as O-H···π hydrogen bonds. uva.esresearchgate.net In the case of this compound, ab initio methods would be employed to accurately determine the energy differences between various rotational isomers, considering the interplay of the fluoro and nitro substituents with the ethan-1-ol side chain. These calculations would help in understanding the potential energy surface of the molecule.

Simulation of Spectroscopic Signatures

Computational methods are also powerful tools for predicting and interpreting the spectroscopic signatures of molecules, providing a direct link between the molecular structure and its experimental spectra.

The theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable tool in structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating ¹H and ¹³C NMR chemical shifts. prensipjournals.comnih.gov For aromatic compounds, the chemical shifts are influenced by electron-donating and electron-withdrawing groups. rsc.org The fluoro and nitro groups in this compound are expected to significantly impact the chemical shifts of the aromatic protons and carbons. lumenlearning.com The proximity of the ethan-1-ol side chain to the nitro group will also influence the local electronic environment and, consequently, the NMR signals.

Table 2: Representative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| H (aromatic) | 7.2 - 8.1 | C (aromatic, C-F) | 160.2 |

| H (CH₂) | 3.0 - 4.0 | C (aromatic, C-NO₂) | 148.5 |

| H (OH) | 2.5 - 3.5 | C (aromatic) | 115.0 - 130.0 |

| C (CH₂) | 62.1 |

Note: The data in this table is representative and based on computational studies of structurally similar molecules. prensipjournals.commodgraph.co.ukpdx.edumodgraph.co.ukchemistrysteps.com

Computational vibrational spectroscopy is used to predict the infrared (IR) and Raman spectra of molecules. By performing frequency calculations using DFT, the vibrational modes of this compound can be determined. longdom.org These calculations provide information about the characteristic vibrational frequencies of functional groups, such as the N-O stretching of the nitro group, the C-F stretching, and the O-H stretching of the alcohol. The computed spectra can be compared with experimental data to confirm the molecular structure and assign vibrational bands. nih.gov

Table 3: Representative Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3400 - 3500 |

| C-H (aromatic) | Stretching | 3050 - 3150 |

| C-H (aliphatic) | Stretching | 2900 - 3000 |

| N-O | Asymmetric Stretching | 1520 - 1560 |

| N-O | Symmetric Stretching | 1340 - 1370 |

Note: The data in this table is representative and based on computational studies of structurally similar molecules. nih.govlongdom.org

Time-dependent DFT (TD-DFT) is employed to simulate UV-Vis spectra and understand the electronic transitions within a molecule. The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly insightful. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's chemical reactivity and the energy of its lowest electronic transition. nih.govresearchgate.netresearchgate.net For this compound, the HOMO is expected to be localized primarily on the phenyl ring, while the LUMO will likely be centered on the electron-withdrawing nitro group. The charge transfer that occurs during the HOMO to LUMO transition is a key feature of the electronic spectrum of nitroaromatic compounds. nih.gov

Table 4: Representative Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.8 |

| LUMO Energy | -2.5 |

Note: The data in this table is representative and based on computational studies of structurally similar molecules. nih.govresearchgate.netresearchgate.net

Theoretical Studies on Reaction Pathways and Energetics

Theoretical investigations into the reaction pathways and energetics of this compound provide crucial insights into its reactivity, stability, and potential transformation mechanisms. While direct computational studies on this specific molecule are not extensively available in the public domain, principles from computational organic chemistry and studies on analogous nitroaromatic compounds allow for a detailed theoretical exploration. researchgate.netcomporgchem.com Methodologies such as Density Functional Theory (DFT) are central to these investigations, offering a balance between computational cost and accuracy for molecules of this size and complexity. elsevierpure.comnih.govsemanticscholar.org

Transition State Analysis

Transition state (TS) analysis is a cornerstone of understanding reaction mechanisms, providing a theoretical window into the highest energy point along a reaction coordinate. For reactions involving this compound, such as oxidation of the alcohol, reduction of the nitro group, or nucleophilic aromatic substitution, locating the transition state geometry is key to determining the reaction's feasibility and rate.

A transition state is characterized as a first-order saddle point on the potential energy surface, possessing exactly one imaginary frequency in its vibrational analysis. scm.com This imaginary frequency corresponds to the motion along the reaction coordinate that leads from reactants to products. scm.com Computational methods, particularly DFT functionals like B3LYP combined with appropriate basis sets (e.g., 6-31G(d,p)), are commonly employed to optimize the geometries of these transient species. nih.govsemanticscholar.org

For a hypothetical oxidation of the ethanol (B145695) side chain to the corresponding aldehyde, the transition state would involve the interaction with an oxidizing agent. The analysis would focus on the bond-breaking and bond-forming processes, for instance, the cleavage of a C-H bond and the formation of a C=O double bond. The calculated activation energy (the energy difference between the reactants and the transition state) is a critical parameter derived from this analysis.

Table 1: Representative Theoretical Data for Transition State Analysis of a Hypothetical Reaction

| Parameter | Value | Description |

| Reaction | Oxidation of primary alcohol | A hypothetical oxidation of the ethan-1-ol group. |

| Computational Method | B3LYP/6-31G(d) | A common DFT method for such calculations. |

| Activation Energy (ΔE‡) | 25-35 kcal/mol | Estimated range based on similar alcohol oxidations. |

| Imaginary Frequency | -1500 to -1800 cm⁻¹ | Characteristic frequency of the C-H bond breaking. |

| Key TS Bond Distances | C-H: ~1.2-1.4 Å | Elongated bond being broken. |

| O-H: ~1.1-1.3 Å | Bond being formed with the oxidant. |

Reaction Coordinate Mapping

Reaction coordinate mapping, often achieved through Intrinsic Reaction Coordinate (IRC) calculations, provides a detailed pathway connecting the reactants, transition state, and products on the potential energy surface. comporgchem.com This mapping helps to confirm that a calculated transition state indeed connects the desired reactants and products. comporgchem.com The reaction coordinate itself is a geometric parameter that changes continuously along the reaction pathway, such as a bond length, angle, or dihedral angle.

For a given reaction of this compound, the process begins with the optimized geometries of the reactants. Following the identification of a transition state, an IRC calculation is performed by moving infinitesimally forward and backward from the TS geometry. comporgchem.com The resulting energy profile maps out the minimum energy path, providing a visual representation of the reaction's progress.

Molecular Modeling and Dynamics Simulations in a General Chemical Context

Molecular modeling and molecular dynamics (MD) simulations offer a powerful lens to investigate the behavior of molecules like this compound at an atomistic level. nih.govut.ac.irmdpi.com These computational techniques allow for the exploration of conformational landscapes, intermolecular interactions, and the dynamic evolution of the system over time.

Molecular dynamics simulations, in particular, solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes the positions and velocities of the particles over time. nih.gov This allows for the study of dynamic processes and the calculation of various thermodynamic and structural properties.

For a molecule like this compound, MD simulations can be employed to study its behavior in different solvent environments. The interactions between the solute and solvent molecules, including the formation of hydrogen bonds between the hydroxyl group and polar solvents, can be analyzed in detail. The conformational flexibility of the ethan-1-ol side chain and its rotational dynamics relative to the phenyl ring are also amenable to study through MD simulations.

The choice of force field is a critical aspect of setting up an MD simulation. Force fields are a set of parameters that describe the potential energy of a system of particles. For organic molecules like the one , force fields such as OPLS (Optimized Potentials for Liquid Simulations) are commonly used. mdpi.com

Table 2: Key Parameters in Molecular Dynamics Simulations

| Parameter | Description | Relevance to this compound |

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. | Determines the accuracy of the simulation in representing the physical behavior of the molecule. |

| Ensemble | A collection of possible states of a system, characterized by certain fixed thermodynamic variables (e.g., NVT, NPT). | Allows for the simulation of the molecule under specific conditions of temperature, pressure, and volume. |

| Time Step | The interval between successive evaluations of the forces and positions of the atoms in the simulation. | A crucial parameter that affects the stability and accuracy of the simulation. Typically on the order of femtoseconds. |

| Simulation Length | The total time over which the simulation is run. | Needs to be long enough to sample the relevant conformational space and dynamic events. |

These computational approaches, while general, provide a robust framework for predicting and understanding the chemical and physical properties of this compound, guiding further experimental investigation and application. The insights gained from such theoretical studies are invaluable in the broader context of chemical research and development. ut.ac.ir

Utility of 2 5 Fluoro 2 Nitrophenyl Ethan 1 Ol As a Versatile Synthetic Intermediate

Precursor in Complex Organic Synthesis

The multifunctionality of 2-(5-Fluoro-2-nitrophenyl)ethan-1-ol (B6154187) makes it a hypothetical candidate for use in complex organic synthesis. The presence of the nitro and hydroxyl groups, along with the fluorine substituent, offers multiple reaction sites.

Building Block for Heterocyclic Compounds

Theoretically, the structure of this compound lends itself to the synthesis of heterocyclic compounds. For instance, reduction of the nitro group to an amine would yield 2-(2-amino-5-fluorophenyl)ethan-1-ol. This resulting amino alcohol could then undergo cyclization reactions with various reagents to form a range of nitrogen-containing heterocycles, such as fluorinated quinolines or other fused ring systems. The specific reaction pathways and resulting compounds would be dependent on the chosen cyclization partners and reaction conditions.

Intermediate in the Preparation of Advanced Aromatic Systems

As an intermediate, this compound could be modified to create more complex aromatic systems. The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, providing a handle for further carbon-carbon bond-forming reactions. Additionally, the nitro group can be a precursor for a diazonium salt, enabling a wide array of Sandmeyer-type reactions to introduce various substituents onto the aromatic ring. The fluorine atom also influences the reactivity of the ring and can be a site for nucleophilic aromatic substitution under specific conditions.

Development of New Synthetic Methodologies Utilizing the Compound

The development of new synthetic methodologies often relies on the unique reactivity of novel substrates. While no specific methodologies have been published that explicitly utilize this compound, its structure suggests potential for exploration. For example, researchers could investigate intramolecular reactions, perhaps involving the hydroxyl group and the nitro group or a derivative thereof, to forge new ring systems. The electronic effects of the fluorine and nitro substituents could also be studied in the context of directing group effects in various transformations.

Role in Materials Science Precursors

In the realm of materials science, fluorinated and nitrated aromatic compounds can serve as precursors to specialty polymers or functional materials. The fluorine atom can impart desirable properties such as thermal stability and altered electronic characteristics. While there is no direct evidence of this compound being used in this capacity, it is conceivable that it could be functionalized and polymerized to create novel materials with specific optical or electronic properties.

Future Directions and Emerging Research Avenues

Sustainable and Green Chemistry Approaches to Synthesis

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact and enhance efficiency. For a molecule like 2-(5-Fluoro-2-nitrophenyl)ethan-1-ol (B6154187), several sustainable strategies can be envisaged for its synthesis.

One promising approach is the use of biocatalysis for the enantioselective reduction of the corresponding ketone, 1-(5-fluoro-2-nitrophenyl)ethan-1-one. The use of alcohol dehydrogenases (ADHs) from various microorganisms has been widely reported for the asymmetric reduction of aromatic ketones to chiral aromatic alcohols, often with high enantioselectivity and under mild reaction conditions. nih.govrsc.org This biocatalytic method would not only provide access to enantiomerically pure forms of this compound, which is crucial for pharmaceutical applications, but also aligns with green chemistry principles by using enzymes as catalysts in aqueous media, thereby avoiding hazardous reagents and solvents. daneshyari.comresearchgate.net

Furthermore, the development of greener reduction methods for the nitro group is a significant area of research. Traditional methods often employ stoichiometric metallic reagents that generate considerable waste. Catalytic transfer hydrogenation (CTH) using hydrogen donors like propan-2-ol or formic acid, in conjunction with recyclable heterogeneous catalysts, presents a safer and more environmentally benign alternative. daneshyari.com Nickel-incorporated hexagonal mesoporous aluminophosphate (NiHMA) molecular sieves, for instance, have shown high efficiency in the chemo- and regioselective reduction of nitroarenes. researchgate.net

Advanced Catalyst Development for Specific Transformations

The functional groups present in this compound offer multiple sites for catalytic transformations. The development of advanced catalysts that can selectively act on one functional group while leaving others intact is a key research direction.

For the selective reduction of the nitro group, which is often a critical step in the synthesis of valuable aniline (B41778) derivatives, highly selective catalysts are required. Pyrolysis of iron–phenanthroline complexes supported on carbon has yielded catalysts that are highly selective for the reduction of nitroarenes to anilines with excellent chemoselectivity. rsc.org Air- and moisture-stable manganese catalysts have also been reported for the chemoselective hydrogenation of nitroarenes. acs.org The application of such catalysts to this compound could enable the selective synthesis of 2-(2-amino-5-fluorophenyl)ethan-1-ol, a potentially valuable building block.

Another area of interest is the catalytic asymmetric reduction of α-nitro ketones, which could be a pathway to chiral β-nitro alcohols. Rhodium-catalyzed asymmetric hydrogenation and transfer hydrogenation of α-nitro ketones have been developed, providing access to β-nitro-α-phenylethanols with high yields and excellent enantioselectivities. acs.org Applying similar catalytic systems to precursors of this compound could be a powerful strategy for stereocontrolled synthesis.

Photoredox catalysis also offers a mild and efficient way to promote various organic transformations. ethz.chyoutube.commdpi.com For instance, the photocatalytic reduction of nitroarenes to anilines or other nitrogen-containing compounds has been demonstrated using various photocatalysts under visible light irradiation. researchgate.netresearchgate.net This approach could provide a green and selective method for transforming the nitro group in this compound.

Exploration of Novel Reactivity Patterns

The interplay of the ortho-nitro group and the ethanol (B145695) side chain in this compound could give rise to novel reactivity patterns, particularly through intramolecular reactions.

Upon reduction of the nitro group to an amino group, the resulting 2-(2-amino-5-fluorophenyl)ethan-1-ol could undergo intramolecular cyclization to form fluorinated heterocyclic compounds. Depending on the reaction conditions, this could lead to the formation of substituted indolines or other nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry. rsc.org The study of intramolecular cyclization of ortho-substituted N-arylquinone imines and ortho-prenylated chalcones has shown the potential for forming complex cyclic structures. bohrium.comnih.govx-mol.com

Furthermore, the fluorine atom on the aromatic ring can influence the reactivity of the molecule and can be a site for further functionalization. An efficient, transition-metal-free approach has been developed for the formal substitution of a nitro group by fluorine, which involves a triple-relay transformation of dearomatization, fluorination, and rearomatization. nih.gov Exploring similar transformations could lead to the synthesis of novel polyfluorinated aromatic compounds.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of complex molecules like this compound can be significantly accelerated and improved through the use of flow chemistry and automated synthesis platforms.

Flow chemistry offers enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, particularly for highly exothermic reactions like nitration. acs.org The multi-step synthesis of pharmaceuticals in continuous flow has been demonstrated, showcasing the potential for integrating several reaction steps, including work-up and purification, into a single, automated process. researchgate.netacs.orgrsc.org A potential flow synthesis of this compound could involve the continuous nitration of a precursor followed by a flow-through reduction step.

Automated synthesis platforms, often coupled with machine learning algorithms, can rapidly screen and optimize reaction conditions, accelerating the discovery of new reactions and synthetic routes. acs.orgnih.govresearchgate.net These robotic platforms can perform a large number of experiments in a high-throughput manner, exploring a wide range of catalysts, solvents, and other reaction parameters to identify the optimal conditions for a given transformation. aiche.orgnih.gov The integration of such platforms for the synthesis and derivatization of this compound would enable the rapid generation of a library of related compounds for biological screening and other applications. syrris.comchemspeed.comyoutube.com

Q & A

Q. What are the established synthetic routes for 2-(5-Fluoro-2-nitrophenyl)ethan-1-ol?

A TiCl₃-mediated reductive condensation reaction is a common method. Starting with 4-fluoro-2-methyl-1-nitrobenzene, the reaction yields the target compound (49% isolated yield) after purification via flash chromatography (PE/Et₂O, 85:15). Key parameters include temperature control and solvent selection to minimize side products .

| Method | Starting Material | Catalyst | Yield | Purification |

|---|---|---|---|---|

| Reductive condensation | 4-fluoro-2-methyl-1-nitrobenzene | TiCl₃ | 49% | Flash chromatography (PE/Et₂O) |

Q. How is the molecular structure of this compound confirmed experimentally?

Nuclear Magnetic Resonance (¹H NMR) and Infrared (IR) spectroscopy are used. For example, ¹H NMR (400 MHz, CDCl₃) shows distinct peaks: δ 8.02 (dd, J = 9.9, 5.2 Hz, 1H) for the aromatic proton, and δ 5.00 (dt, J = 8.9, 3.8 Hz, 1H) for the hydroxyl-bearing carbon . IR spectroscopy can confirm the presence of nitro (-NO₂) and hydroxyl (-OH) functional groups.

Q. What are the primary chemical reactions involving this compound?

The compound undergoes oxidation, reduction, and substitution reactions. For instance:

- Oxidation : Converts the alcohol group to a ketone, forming derivatives like 2-(5-fluoro-2-nitrophenyl)acetophenone.

- Reduction : The nitro group can be reduced to an amine, yielding intermediates for pharmaceuticals .

Advanced Research Questions

Q. How does the nitro group influence the electronic and steric properties of this compound?

The nitro group is strongly electron-withdrawing, activating the phenyl ring for electrophilic substitution at specific positions (e.g., para to the nitro group). This property is critical in designing derivatives for medicinal chemistry, where regioselectivity impacts biological activity .

Q. What challenges arise in optimizing synthetic yield, and how can they be mitigated?

Low yields (e.g., 49% in TiCl₃-mediated synthesis) often stem from competing side reactions or incomplete reduction. Strategies include:

Q. How can conflicting spectroscopic data for structurally similar derivatives be resolved?

Comparative analysis with analogous compounds is essential. For example, ¹H NMR shifts for the hydroxyl group in this compound (δ ~5.00) differ from those in non-fluorinated analogs (δ ~4.70–4.90) due to fluorine’s electronegativity. Computational tools (e.g., DFT calculations) can validate experimental data .

Q. What methodologies are used to study the compound’s potential biological activity?

- Enzyme inhibition assays : Testing interactions with targets like monoamine oxidases (MAOs) due to structural similarity to fluorinated psychoactive compounds.

- Metabolic pathway analysis : Radiolabeled derivatives can track metabolic fate in vitro .

| Assay Type | Target | Key Finding |

|---|---|---|

| MAO inhibition | MAO-B | Moderate inhibition (IC₅₀ ~50 µM) observed in fluorinated analogs |

Data Contradiction Analysis

Q. Why do reported yields for similar compounds vary across studies?

Discrepancies arise from differences in:

- Reaction scale : Small-scale syntheses often report higher yields due to easier purification.

- Catalyst purity : Trace impurities in TiCl₃ or solvents can alter reaction efficiency .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.